5-(Difluoromethyl)pyridine-2-carboxylic acid 5-(Difluoromethyl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 859538-41-3
VCID: VC2477152
InChI: InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12)
SMILES: C1=CC(=NC=C1C(F)F)C(=O)O
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol

5-(Difluoromethyl)pyridine-2-carboxylic acid

CAS No.: 859538-41-3

Cat. No.: VC2477152

Molecular Formula: C7H5F2NO2

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)pyridine-2-carboxylic acid - 859538-41-3

Specification

CAS No. 859538-41-3
Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
IUPAC Name 5-(difluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12)
Standard InChI Key MKLFNFRBDNMKIU-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(F)F)C(=O)O
Canonical SMILES C1=CC(=NC=C1C(F)F)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Basic Properties

Table 1: Basic Properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid

PropertyValue
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
CAS Number859538-41-3
IUPAC Name5-(difluoromethyl)pyridine-2-carboxylic acid
Synonyms5-(Difluoromethyl)picolinic acid, 5-difluoromethyl-pyridine-2-carboxylic acid
Physical StateSolid (presumed)

Chemical Reactivity

The reactivity of 5-(Difluoromethyl)pyridine-2-carboxylic acid is governed by three key functional elements:

  • The pyridine ring: The heterocyclic nitrogen acts as a weak base and potential coordination site for metal ions, similar to what has been observed with 5-(trifluoromethyl)pyridine-2-carboxylic acid zinc(II) complexes .

  • The carboxylic acid group: This functional group exhibits typical acidic properties, capable of forming salts, esters, and amides through various reactions. The acidity of this group is likely enhanced by the electron-withdrawing effect of the difluoromethyl substituent.

  • The difluoromethyl group: This moiety contributes to the electron distribution across the molecule. Unlike the trifluoromethyl group, the difluoromethyl group contains a hydrogen atom that can potentially participate in hydrogen bonding, adding another dimension to its reactivity profile.

Synthesis and Production

Industrial Production

Information on industrial-scale production methods for 5-(Difluoromethyl)pyridine-2-carboxylic acid is limited. If produced commercially, it would likely involve optimized versions of laboratory synthesis methods, potentially with modifications to improve yield, purity, and cost-effectiveness. The compound may be manufactured as an intermediate for pharmaceutical or agrochemical applications.

Applications

Pharmaceutical Applications

5-(Difluoromethyl)pyridine-2-carboxylic acid and related fluorinated pyridine carboxylic acids serve as valuable intermediates in pharmaceutical development. Similar compounds like 5-(Trifluoromethyl)pyridine-2-carboxylic acid are utilized as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, due to their unique fluorinated groups that enhance biological activity .

The difluoromethyl group is increasingly recognized in medicinal chemistry as a versatile bioisostere for various functional groups, including hydroxyl groups and thiols. This property makes 5-(Difluoromethyl)pyridine-2-carboxylic acid potentially valuable in drug design, where it might contribute to improved pharmacokinetic profiles and metabolic stability of drug candidates.

Agricultural Applications

Pyridine carboxylic acids with various substituents have established roles in agriculture, particularly as herbicides. 2-Picolinic acid herbicides represent an important subclass of synthetic hormonal herbicides, characterized by their good absorption and conductivity, broad weed control spectrum, and excellent herbicidal activity against resistant weeds .

The structural similarity of 5-(Difluoromethyl)pyridine-2-carboxylic acid to compounds like 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), which is a metabolite of the fungicide fluopyram with documented effects on plant growth , suggests potential applications in agriculture. These effects include auxin-like activity that could be exploited for weed control.

Table 2: Comparison of Agricultural Applications of Related Compounds

CompoundAgricultural RoleObserved Effects
3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA)Metabolite of fluopyram fungicideCauses leaf epinasty and impaired berry development in grapevines, similar to auxin herbicides
2-Picolinic acid derivativesSynthetic hormonal herbicidesGood absorption and conductivity, broad weed control spectrum
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidPotential auxin herbicidesInhibition of Arabidopsis thaliana root growth

Material Science Applications

Fluorinated compounds like 5-(Difluoromethyl)pyridine-2-carboxylic acid can be incorporated into the development of advanced materials, such as polymers and coatings. The fluorine content contributes to increased durability and resistance to environmental degradation . Additionally, the pyridine carboxylic acid moiety provides potential coordination sites for metal ions, which could be exploited in the development of metal-organic frameworks (MOFs) or other coordination polymers.

Analytical Chemistry Applications

In analytical chemistry, compounds similar to 5-(Difluoromethyl)pyridine-2-carboxylic acid serve as reagents for detecting and quantifying other chemical substances, offering high sensitivity and specificity in various applications . The difluoromethyl group provides unique spectroscopic properties that can be utilized in analytical methods.

Biological Activity

Metal Coordination and Biological Implications

Pyridine carboxylic acids can form complexes with metal ions, which often exhibit enhanced biological activities. Studies on trifluoromethyl-pyridine carboxylic acid Zn(II) complexes have shown that the coordination mode significantly affects binding to biological molecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) . 5-(Difluoromethyl)pyridine-2-carboxylic acid would likely form similar complexes, potentially with distinct biological properties due to the difluoromethyl group.

Environmental Fate and Toxicology

Aquatic Toxicity

Fluorinated pyridine carboxylic acids may pose risks to aquatic ecosystems. 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid has been classified as moderately toxic to aquatic organisms, with an LC50 value of 100 mg/L for rainbow trout (Oncorhynchus mykiss) . 5-(Difluoromethyl)pyridine-2-carboxylic acid might exhibit a different toxicity profile due to its structural differences, but careful evaluation would be necessary for environmental risk assessment.

Structure-Activity Relationships

Comparison with Related Fluorinated Pyridine Carboxylic Acids

The structural features of 5-(Difluoromethyl)pyridine-2-carboxylic acid can be compared with related compounds to understand potential structure-activity relationships.

Table 3: Structural Comparison of 5-(Difluoromethyl)pyridine-2-carboxylic acid with Related Compounds

CompoundKey Structural FeaturesPotential Functional Implications
5-(Difluoromethyl)pyridine-2-carboxylic acidDifluoromethyl (CHF2) at 5-positionModerate electron-withdrawal, potential H-bonding from CHF2 hydrogen
5-(Trifluoromethyl)pyridine-2-carboxylic acidTrifluoromethyl (CF3) at 5-positionStronger electron-withdrawal, no H-bonding capability from CF3
3-Chloro-5-trifluoromethylpyridine-2-carboxylic acidChlorine at 3-position, CF3 at 5-positionAdditional electron-withdrawal, altered electronic distribution
4-(Difluoromethyl)picolinic acidDifluoromethyl at 4-positionDifferent spatial arrangement affecting potential binding interactions

Effect of Fluorine Substitution Pattern

The difluoromethyl group in 5-(Difluoromethyl)pyridine-2-carboxylic acid provides intermediate electronic effects between a methyl group and a trifluoromethyl group. The presence of one hydrogen atom in CHF2 (versus none in CF3) creates distinctive properties:

  • Electronic effects: The electron-withdrawing capacity is less than a trifluoromethyl group but significantly greater than a non-fluorinated methyl group.

  • Hydrogen bonding potential: Unlike the trifluoromethyl group, the hydrogen in the difluoromethyl group can participate in hydrogen bonding, potentially enhancing interactions with biological targets.

  • Metabolic stability: The C-H bond in the difluoromethyl group provides a potential site for metabolic oxidation, which might influence the compound's pharmacokinetic profile compared to trifluoromethyl analogs.

Position Effects on Biological Activity

Studies on related pyridine carboxylic acids have shown that the position of substituents on the pyridine ring significantly affects biological activity. For instance, in 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, substitutions at different positions of the phenyl ring in the pyrazole fragment resulted in varying levels of inhibitory activity against Arabidopsis thaliana root growth .

Similarly, the position of the difluoromethyl group at the 5-position in 5-(Difluoromethyl)pyridine-2-carboxylic acid would be expected to confer specific biological properties distinct from isomeric compounds with the substituent at different positions.

Analytical Methods for Detection and Quantification

Spectroscopic Methods

For identification and characterization of 5-(Difluoromethyl)pyridine-2-carboxylic acid, several spectroscopic techniques are applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be particularly valuable for characterizing the difluoromethyl group. The CHF2 group typically shows characteristic coupling patterns in both ¹H and ¹⁹F NMR spectra.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm⁻¹ for C=O stretching) and C-F bonds (1000-1400 cm⁻¹).

  • Mass Spectrometry: Would provide molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak would be expected at m/z 173, corresponding to the molecular weight of the compound.

Chromatographic Methods

For separation, identification, and quantification of 5-(Difluoromethyl)pyridine-2-carboxylic acid in various matrices, several chromatographic techniques would be suitable:

  • High-Performance Liquid Chromatography (HPLC): Likely using reversed-phase columns with appropriate mobile phases, possibly including acidified water and acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the identification capabilities of MS, as has been used for analysis of related compounds like 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid .

  • Gas Chromatography (GC): Potentially applicable after derivatization of the carboxylic acid group to improve volatility.

Current Research and Future Perspectives

Emerging Applications

Based on its structural features and the properties of related compounds, 5-(Difluoromethyl)pyridine-2-carboxylic acid may find emerging applications in:

  • Development of selective herbicides: Exploiting potential auxin-like activity while minimizing environmental impact.

  • Design of metal-organic frameworks: Utilizing its coordination abilities for creating functional materials.

  • Pharmaceutical development: As a building block for novel drug candidates targeting various disease states.

  • Fluorinated synthons: Serving as a versatile intermediate in the synthesis of more complex fluorinated compounds.

Research Needs and Future Directions

Several areas warrant further investigation regarding 5-(Difluoromethyl)pyridine-2-carboxylic acid:

  • Comprehensive physicochemical characterization: Experimental determination of physical and chemical properties.

  • Development of efficient synthetic routes: Optimization of synthesis methods for better yields and purity.

  • Biological activity screening: Systematic evaluation of potential herbicidal, antimicrobial, and other biological activities.

  • Environmental fate studies: Investigation of persistence, degradation pathways, and ecological impact.

  • Structure-activity relationship studies: Detailed examination of how structural modifications affect biological activity.

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